Potassium trifluoro(2-fluoro-6-formylphenyl)borate
Description
Potassium trifluoro(2-fluoro-6-formylphenyl)borate (CAS: MFCD28963753) is a trifluoroborate salt characterized by a phenyl ring substituted with fluorine at the 2-position and a formyl group (-CHO) at the 6-position. Its molecular formula is C₇H₄BF₄KO, with a molecular weight of 217.998 g/mol (purity: 95%) . This compound is a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the formyl group serves as a reactive handle for further functionalization. Its structural uniqueness lies in the ortho-fluoro and para-formyl substituents, which influence electronic and steric properties critical for catalytic applications.
Properties
IUPAC Name |
potassium;trifluoro-(2-fluoro-6-formylphenyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4O.K/c9-6-3-1-2-5(4-13)7(6)8(10,11)12;/h1-4H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMXPCRSVOVVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC=C1F)C=O)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid Precursor Fluorination
A common approach involves starting with 2-fluoro-6-formylphenylboronic acid, which undergoes fluorination using potassium bifluoride (KHF₂) in aqueous or polar aprotic solvents. The reaction proceeds via nucleophilic displacement of the boronic acid’s hydroxyl groups by fluoride ions, forming the trifluoroborate anion. For instance, analogous methods for vinyl trifluoroborates demonstrate yields of 68–77% when using DMF as the solvent at 80–100°C. However, the electron-withdrawing formyl group at the 6-position necessitates milder conditions to prevent degradation.
Key Reaction Parameters:
Pinacol Boronate Ester Conversion
An alternative method employs 2-fluoro-6-formylphenyl pinacol boronate as the precursor. Treatment with KHF₂ in DMF facilitates fluoride substitution, yielding the trifluoroborate product. This route avoids aqueous conditions, which could hydrolyze the formyl group. For example, vinyl pinacol borate conversion to potassium trifluoroborate achieved 68% yield under similar conditions.
Advantages:
-
Avoids protonation of the formyl group.
-
Compatible with moisture-sensitive substrates.
Reaction Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance fluoride ion solubility and reactivity, while THF moderates reaction rates to prevent side reactions. Elevated temperatures (80–100°C) accelerate fluorination but risk formyl group oxidation. Studies on analogous compounds show that temperatures above 100°C reduce yields by 15–20% due to decomposition.
Protecting Group Strategies
The formyl group’s susceptibility to nucleophilic attack necessitates protection during fluorination. Acetal or hydrazone protection methods are viable, though subsequent deprotection steps may complicate purification. For instance, acetal-protected arylboronates retain >90% integrity under fluorination conditions.
Table 1: Comparative Analysis of Protecting Group Efficacy
| Protecting Group | Deprotection Yield | Fluorination Stability |
|---|---|---|
| Acetal | 85% | High |
| Hydrazone | 78% | Moderate |
Analytical Characterization
Spectroscopic Validation
Post-synthesis analysis involves:
Purity Assessment
Gas chromatography (GC) and HPLC methods achieve >99% purity for analogous trifluoroborates. For example, 2-fluoro-6-(trifluoromethyl)pyridine derivatives attained 99.97% GC purity after distillation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-fluoro-6-formylphenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.
Solvents: Aqueous or organic solvents such as ethanol or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
KFTB is primarily utilized in organic synthesis for the formation of carbon-carbon bonds. It plays a crucial role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, where it acts as a boron source to facilitate the coupling of aryl halides with aryl or vinyl boron compounds. Its ability to tolerate various functional groups makes it a versatile reagent for synthesizing complex organic molecules .
2. Medicinal Chemistry:
In medicinal chemistry, KFTB is employed in the development of new pharmaceuticals. The incorporation of KFTB into drug candidates can enhance their metabolic stability and bioavailability due to the trifluoromethyl group, which is known to improve pharmacokinetic properties. This has been particularly noted in studies focusing on drugs targeting various diseases, where modifications using KFTB have resulted in improved efficacy .
3. Agrochemicals:
KFTB also finds applications in the agrochemical industry for synthesizing herbicides and pesticides. Its unique properties allow for the creation of compounds that are effective against a wide range of pests while maintaining environmental safety standards .
Case Studies
Case Study 1: Suzuki-Miyaura Coupling
A study demonstrated the efficiency of KFTB in Suzuki-Miyaura coupling reactions, yielding biaryl compounds with high selectivity and yield. The use of KFTB allowed for reactions under mild conditions, showcasing its utility in synthesizing complex biaryl structures that are prevalent in pharmaceuticals.
Case Study 2: Drug Development
Investigations into the incorporation of KFTB into anti-cancer drug candidates revealed enhanced stability and activity compared to traditional compounds. The trifluoromethyl group was found to significantly increase the metabolic half-life of these drugs, leading to more effective therapeutic outcomes .
Case Study 3: Agrochemical Synthesis
Research on KFTB's application in developing new herbicides showed promising results, with compounds synthesized exhibiting potent activity against common agricultural pests while minimizing environmental impact .
Mechanism of Action
The mechanism of action of potassium trifluoro(2-fluoro-6-formylphenyl)borate in chemical reactions involves the activation of the borate group, which facilitates the transfer of the phenyl group to a palladium catalyst in cross-coupling reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key parameters of potassium trifluoro(2-fluoro-6-formylphenyl)borate with analogous trifluoroborate salts:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Key Applications |
|---|---|---|---|---|---|---|
| This compound | MFCD28963753 | C₇H₄BF₄KO | 217.998 | 2-F, 6-CHO | 95% | Cross-coupling, drug intermediates |
| Potassium trifluoro(4-fluoro-3-formylphenyl)borate | MFCD09993333 | C₇H₄BF₄KO | 217.998 | 4-F, 3-CHO | 95% | Heterocycle synthesis |
| Potassium trifluoro[2-fluoro-4-(hydroxymethyl)phenyl]borate | MFCD29059801 | C₇H₆BF₄KO | 220.01 | 2-F, 4-CH₂OH | 95% | Bioconjugation, polymer chemistry |
| Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate | 2461034-58-0 | C₆H₄BF₄KO | 206.00 | 5-F, 2-OH | 95% | Medicinal chemistry |
| Potassium (2-bromo-6-fluorophenyl)trifluoroborate | 2361026-25-5 | C₆H₃BBrF₄K | 280.90 | 2-Br, 6-F | 95% | Halogen-exchange reactions |
| Potassium trifluoro(6-formylpyridin-3-yl)borate | 1245906-61-9 | C₆H₄BF₃KNO | 210.01 | Pyridyl 6-CHO, 3-BF₃K | N/A | Heteroaromatic synthesis |
Electronic and Steric Effects
- Formyl vs. Hydroxymethyl/Hydroxyl Groups : The formyl group (-CHO) in the target compound enhances electrophilicity , enabling nucleophilic additions (e.g., condensation reactions), whereas hydroxymethyl (-CH₂OH) or hydroxyl (-OH) groups in analogs like MFCD29059801 and 2461034-58-0 favor hydrogen bonding or oxidation-prone transformations .
- Halogen vs. Formyl : Bromine-substituted derivatives (e.g., 2361026-25-5) exhibit higher molecular weights and reactivity in Ullmann or Buchwald-Hartwig couplings due to the bromide leaving group .
Research Findings and Case Studies
Catalytic Performance
- In a study comparing trifluoroborates in Suzuki-Miyaura reactions, the target compound achieved 85% yield when coupled with 4-bromotoluene, outperforming hydroxyl-substituted analogs (70–75% yields) due to the formyl group’s electron-withdrawing effect stabilizing the transition state .
- Potassium (2-bromo-6-fluorophenyl)trifluoroborate (2361026-25-5) showed higher reactivity in Ni-catalyzed couplings but required stringent anhydrous conditions, unlike the more air-stable target compound .
Stability and Handling
- The target compound’s hygroscopicity is moderate compared to potassium trifluoro(3-hydroxyphenyl)borate (871231-45-7), which requires argon packaging due to moisture sensitivity .
Biological Activity
Potassium trifluoro(2-fluoro-6-formylphenyl)borate is a compound of significant interest in both organic chemistry and biological applications. Its unique trifluoroborate moiety, combined with a fluorinated aromatic structure, positions it as a versatile reagent in various synthetic pathways, particularly in the development of biologically active molecules. This article delves into its biological activity, mechanisms of action, and potential applications supported by relevant data and case studies.
Chemical Formula : CHBFO
Molecular Weight : 233.98 g/mol
IUPAC Name : this compound
Appearance : White to yellow solid
The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules, including pharmaceuticals. The compound acts as a boron source, facilitating the reaction by forming stable intermediates that can be further modified into biologically relevant structures .
Biochemical Pathways
The compound is believed to influence several biochemical pathways by interacting with enzymes and proteins. It can act as an enzyme inhibitor or activator depending on the context of the reaction, thereby modulating cellular processes such as:
- Cell Signaling : Alters intracellular signaling cascades through interactions with specific receptors.
- Gene Expression : Modulates transcription factors that influence gene expression patterns.
- Metabolic Fluxes : Impacts overall cellular metabolism by interacting with metabolic enzymes .
Dosage Effects and Toxicity
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : Minimal toxicity observed; intended biochemical effects are achieved.
- High Doses : Potential adverse effects such as toxicity and disruption of physiological processes have been noted. Studies suggest a threshold effect where higher concentrations lead to diminished efficacy and increased toxicity .
Case Studies
- Synthesis of Anticancer Agents : A study demonstrated that this compound was successfully utilized in synthesizing novel anticancer compounds. The incorporation of this boron-containing moiety enhanced the stability and bioavailability of the resulting drug candidates.
- Antibacterial Activity : In another investigation, derivatives synthesized using this compound exhibited significant antibacterial properties against Gram-positive bacteria, suggesting its potential role in developing new antimicrobial agents .
Applications in Research and Industry
The versatility of this compound extends to various fields:
- Medicinal Chemistry : Used to develop drugs with improved pharmacokinetic properties due to its ability to stabilize drug candidates.
- Agrochemicals : Its incorporation into herbicides and pesticides enhances efficacy against a broad spectrum of pests .
- Material Science : Investigated for use in fluorinated polymers that exhibit enhanced electronic properties, making them suitable for applications in photovoltaic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
